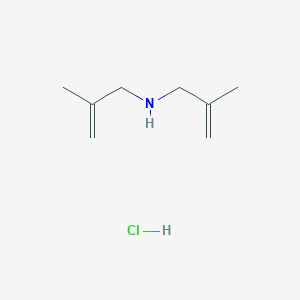
Bis(2-methylallyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylallyl)amine hydrochloride: is an organic compound with the molecular formula C8H18ClN It is a derivative of amine, characterized by the presence of two 2-methylallyl groups attached to a central nitrogen atom, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylallyl)amine hydrochloride typically involves the reaction of 2-methylallyl chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-methylallyl)amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the 2-methylallyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-methylallyl)amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the synthesis of biologically active compounds that interact with enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be used as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of bis(2-methylallyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
- 2-Methylallylamine hydrochloride
- Bis(2-chloroethyl)amine hydrochloride
- 2-Methyl-2-propen-1-amine hydrochloride
Comparison: Bis(2-methylallyl)amine hydrochloride is unique due to the presence of two 2-methylallyl groups, which confer distinct chemical properties compared to similar compounds. For example, bis(2-chloroethyl)amine hydrochloride has two chloroethyl groups, making it more reactive in nucleophilic substitution reactions. In contrast, 2-methylallylamine hydrochloride has only one 2-methylallyl group, resulting in different reactivity and applications.
Propiedades
Número CAS |
44844-90-8 |
|---|---|
Fórmula molecular |
C8H16ClN |
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-7(2)5-9-6-8(3)4;/h9H,1,3,5-6H2,2,4H3;1H |
Clave InChI |
CHLLEAIFBVLOLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CNCC(=C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
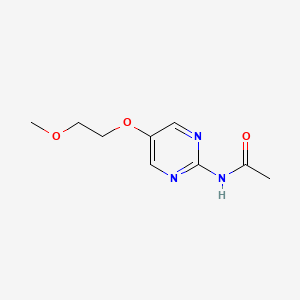
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)

![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
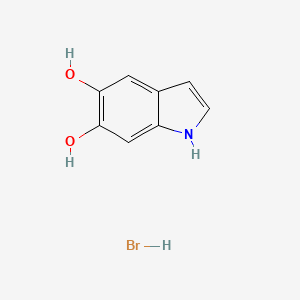
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
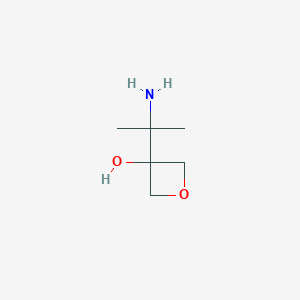
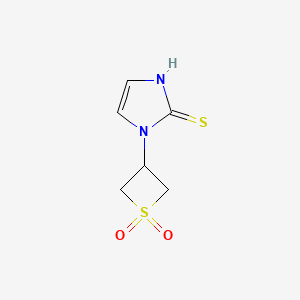
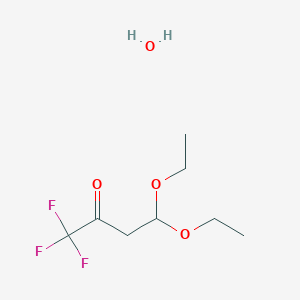
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)
